molecular formula C17H25N3O4S B2443650 N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896276-16-7

N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2443650
CAS No.: 896276-16-7
M. Wt: 367.46
InChI Key: XPXRLJTXGWNUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide: is a synthetic organic compound that features a complex structure incorporating an oxalamide core, a tosylpyrrolidine moiety, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Tosylpyrrolidine Moiety: This step involves the tosylation of pyrrolidine, where pyrrolidine reacts with tosyl chloride in the presence of a base such as triethylamine.

    Oxalamide Formation: The oxalamide core is formed by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Coupling Reaction: The final step involves coupling the tosylpyrrolidine moiety with the oxalamide core in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel polymers or as a precursor for functional materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide: can be compared with other oxalamide derivatives and tosylpyrrolidine-containing compounds.

    N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide: Another oxalamide derivative with different substituents.

Uniqueness

  • The presence of both the tosylpyrrolidine and isopropyl groups in this compound provides unique steric and electronic properties, making it distinct from other similar compounds.
  • Its specific structure may offer unique binding properties and reactivity, which can be advantageous in various applications.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-12(2)19-17(22)16(21)18-11-14-5-4-10-20(14)25(23,24)15-8-6-13(3)7-9-15/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXRLJTXGWNUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.